![molecular formula C11H15N3 B13834782 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane CAS No. 286944-38-5](/img/structure/B13834782.png)
3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is a bicyclic nitrogen-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework with nitrogen atoms at specific positions, making it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) typically involves cycloaddition reactions. One common method involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction can yield the desired compound in 51-73% yield . Another approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions are commonly used to synthesize the compound and involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .
Major Products Formed
The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with different nitrogen atom positions, leading to distinct reactivity and applications.
3,9-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and nitrogen atom arrangement, offering unique chemical properties.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is unique due to its specific bicyclic framework and the presence of nitrogen atoms at strategic positions. This structure imparts distinct reactivity and makes it a valuable scaffold for various chemical transformations and applications .
Propiedades
Número CAS |
286944-38-5 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2 |
Clave InChI |
GFPKENYJHPZLJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


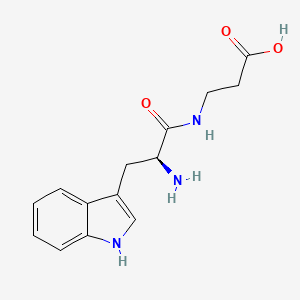
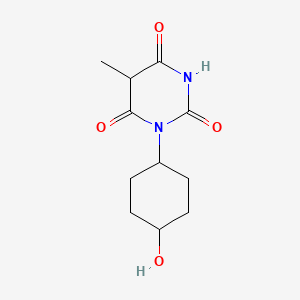

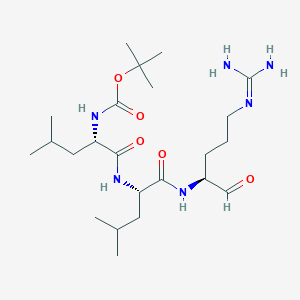
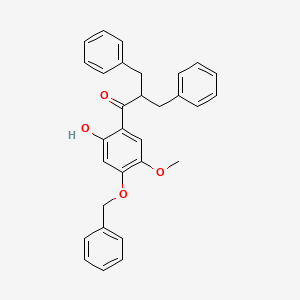
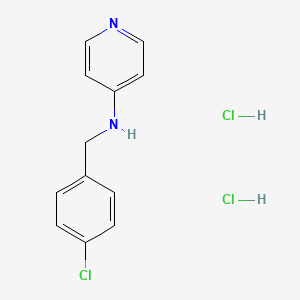
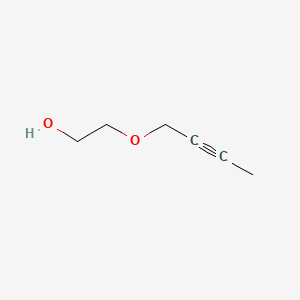
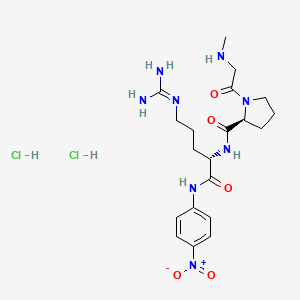

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
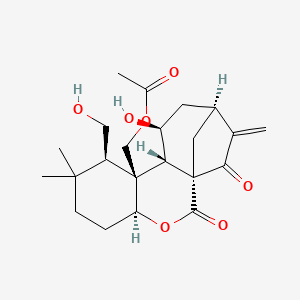
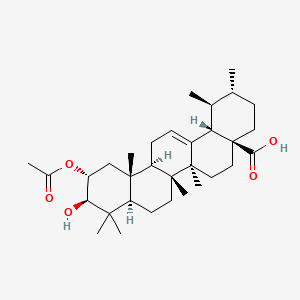
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
